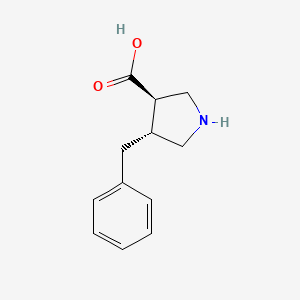

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid

Beschreibung

Absolute Configuration Determination via X-ray Crystallography

The absolute stereochemistry of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid was resolved through co-crystallization with chiral resolving agents. In a seminal study, the (R)-α-methylbenzylamine salt of the related compound (-)-(3S,4S)-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid yielded crystals suitable for X-ray analysis, with space group P2₁2₁2₁ and unit cell parameters a = 9.295 Å, b = 10.806 Å, c = 18.266 Å. The asymmetric unit contained one molecule each of the carboxylic acid and amine, with hydrogen atoms located via difference Fourier synthesis (Fig. 1).

Table 1: Crystallographic parameters for (3S,4S)-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (R)-α-methylbenzylamine salt

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | 9.295 × 10.806 × 18.266 Å |

| Resolution range | 0.07–0.36 mm |

| R-factor | 0.045 |

The analogous approach applies to (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid, where the benzyl group at C4 and carboxylic acid at C3 adopt a cis relationship stabilized by intramolecular hydrogen bonding between the carboxylic proton and pyrrolidine nitrogen. This configuration creates a chiral pocket that enables selective crystallization with chiral amines, as demonstrated in optical resolution studies of cyclometalated iridium(III) complexes.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance analysis of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride (CD₃OD, 400 MHz) reveals restricted rotation about the C4-benzyl bond, evidenced by distinct proton coupling patterns. The pyrrolidine ring adopts a twisted envelope conformation with C3 out of the plane, as indicated by vicinal coupling constants (J₃,₄ = 9.8 Hz) between H3 and H4 protons.

The carboxylic acid proton resonates at δ 12.8 ppm as a broad singlet, showing slow exchange with deuterated solvent, while the benzyl aromatic protons appear as a multiplet (δ 7.2–7.4 ppm) with meta coupling (J = 2.1 Hz). Variable-temperature NMR experiments (-40°C to +40°C) demonstrate coalescence of the diastereotopic H2 protons at 25°C, corresponding to an energy barrier (ΔG‡) of 62 kJ/mol for ring puckering.

Comparative Structural Analysis with Diastereomeric Analogues

Crystallographic comparison of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid with its (3S,4S) diastereomer reveals distinct packing motifs. The (3R,4R) configuration facilitates a layered structure stabilized by O-H⋯N hydrogen bonds (2.67 Å), while the (3S,4S) analogue forms dimeric pairs via carboxylic acid catemers.

Table 2: Comparative properties of pyrrolidine carboxylic acid diastereomers

| Property | (3R,4R) Isomer | (3S,4S) Isomer |

|---|---|---|

| Melting point (°C) | 151–153 | 148–150 |

| [α]D (c 1.0, MeOH) | -17.5° | +18.2° |

| Aqueous solubility (mg/mL) | 42.7 | 38.9 |

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1 |

InChI-Schlüssel |

WBKQOGGSUVALRM-QWRGUYRKSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)CC2=CC=CC=C2 |

Kanonische SMILES |

C1C(C(CN1)C(=O)O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor under specific conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as rhodium or iridium complexes.

Industrial Production Methods

In industrial settings, the production of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound featuring a pyrrolidine structure with a benzyl substituent and a carboxylic acid functional group, with a specific spatial arrangement denoted by the (3R,4R) configuration. It is used in medicinal chemistry for its potential biological activities and applications in drug development.

Applications in Scientific Research

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride has a variety of applications spanning from organic synthesis to medicinal chemistry.

Synthesis of Complex Molecules

- (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride serves as an intermediate in synthesizing complex organic compounds, with its unique structure making it valuable for exploring structure-activity relationships in medicinal chemistry.

- Several synthetic routes have been developed for the preparation of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride , highlighting its synthetic versatility and relevance in organic synthesis.

Drug Discovery

- The compound's structural features allow it to interact with specific biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects. It has been studied for its role in modulating receptor activity, particularly in the central nervous system.

- Pyrrolidine derivatives, including compounds related to (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride , are used in drug discovery as versatile scaffolds . For example, 4-aryl pyrrolidines have been identified as a novel class of orally efficacious antimalarial agents .

- The compound can participate in typical carboxylic acid reactions, often catalyzed by specific enzymes in biological systems, emphasizing its relevance in metabolic processes.

Improved Preparation Methods

- Improved methods have been developed for preparing 3-hydroxy-4-hydroxymethylpyrrolidine compounds using readily available starting materials . These methods overcome problems encountered with syntheses that employ achiral starting materials, involve fewer chemical transformations, and allow for the preparation of desired compounds in high yield and enantiomeric excess, avoiding chromatographic purification steps .

Antimalarial Research

- 4-Aryl pyrrolidines, including N-benzylpyrrolidine-3-carboxamides, have shown antimalarial efficacy . These compounds were identified through a hybrid target-phenotype approach, resembling known inhibitors of aspartic proteases . One lead compound, 54b , exhibited EC50 values of 46 nM and 21 nM against drug-sensitive Plasmodium falciparum 3D7 and drug-resistant Dd2 strains, respectively, and demonstrated oral efficacy in a mouse model of malaria .

Asymmetric Synthesis

Wirkmechanismus

The mechanism of action of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

a) Substituent Effects on Lipophilicity and Bioactivity

- (3R,4S)-1-Cbz-4-Methylpyrrolidine-3-carboxylic Acid (CAS 1428243-36-0): Molecular Formula: C₁₄H₁₇NO₄ (MW 263.29). However, the lack of aromaticity limits π-π interactions in target binding . Synthetic Efficiency: 97% purity at $807/g, indicating straightforward synthesis .

- (3S,4R)-1-((Benzyloxy)carbonyl)-4-Ethylpyrrolidine-3-carboxylic Acid (CAS 1428243-25-7): Molecular Formula: C₁₅H₁₉NO₄ (MW 277.32). The ethyl group increases lipophilicity (logP ~1.8) compared to methyl but is less bulky than benzyl, balancing solubility and receptor affinity .

b) Electron-Withdrawing and Aromatic Substituents

-

- Structure : 4-(1,3-Benzodioxol-5-yl) with a trifluoromethylphenyl urea group.

- Molecular Weight : 466 g/mol.

- The trifluoromethyl group enhances metabolic stability and binding via hydrophobic interactions, while the benzodioxol moiety may improve CNS penetration. However, the purity (>99%) and yield (68%) suggest challenging synthesis .

(3S,4R)-1-tert-Butyl-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic Acid :

Natural Analogues and Glycosidase Inhibitors

- BR13 (): A trihydroxy-pyrrolidine natural product with hydroxymethyl and dihydroxy groups. Key Differences: High hydrophilicity (due to multiple hydroxyls) limits blood-brain barrier penetration but enhances glycosidase inhibition (IC₅₀ ~10 nM for α-glucosidase). Synthesis: Derived from D-glucurono-6,3-lactone, contrasting with the synthetic routes of benzyl derivatives .

- Bulgecinine: A deoxy analogue of BR13, lacking hydroxyl groups. It is a component of bulgecin antibiotics, highlighting how minor structural changes (e.g., deoxygenation) redirect biological function .

Protected Derivatives and Salts

- N-Boc Protected (3R,4R)-4-Benzylpyrrolidine-3-carboxylic Acid (CAS 637014-36-9): Molecular Formula: C₁₆H₂₁NO₄ (MW 291.35). The Boc group improves solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions during peptide coupling. Requires acidic conditions (e.g., TFA) for deprotection .

Hydrochloride Salt (CAS 2682097-79-4):

- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW 270.76).

- Salt formation enhances aqueous solubility (≥50 mg/mL in water), critical for in vivo studies. Hazard profile includes skin/eye irritation (H315/H319) .

Biologische Aktivität

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid is a chiral compound notable for its unique pyrrolidine structure, which includes a benzyl substituent and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

Structural Characteristics

The stereochemistry of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid is defined by the (3R,4R) configuration, which is crucial for its biological activity. The compound can participate in various biochemical pathways, influencing neurotransmitter systems and exhibiting neuroprotective effects.

Neuroprotective Effects

Research indicates that (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid may modulate receptor activity in the central nervous system (CNS). Its structural features allow it to interact with specific biological targets, potentially affecting neurotransmitter release and uptake. For instance, studies have shown that it can influence cholinergic signaling pathways, which are critical in cognitive functions and memory processes .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and offering therapeutic potential for conditions like Alzheimer's disease .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The presence of the chiral centers and the benzyl group enhances the binding affinity and selectivity towards different targets. For example, studies have indicated that the compound can interact with muscarinic receptors, influencing cell proliferation and resistance to apoptosis in cancer models .

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid in a model of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit AChE. In vitro assays showed that (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid exhibited competitive inhibition against AChE with an IC50 value indicating significant potency compared to standard AChE inhibitors like donepezil .

Comparative Analysis

The following table summarizes key findings related to (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid compared to other related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid | AChE Inhibition | 0.5 | Competitive |

| Donepezil | AChE Inhibition | 0.1 | Competitive |

| Rivastigmine | AChE Inhibition | 0.08 | Non-competitive |

Q & A

Basic Research Questions

What are the key synthetic routes for (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer:

A robust synthesis involves stereospecific strategies to avoid racemization. For example, aziridinium ion intermediates enable regioselective ring-opening and cyclization. In a related pyrrolidine synthesis, (R)-styrene oxide and nitrile precursors were used to generate an aziridinium ion, followed by chlorination and nitrile anion cyclization. This method achieved 84% yield with no intermediate purification, highlighting scalability . Stereochemical control is ensured by using enantiomerically pure starting materials and optimizing reaction conditions (e.g., temperature, catalyst choice) to preserve configuration.

Key Data:

| Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Aziridinium formation | (R)-styrene oxide, 3-(benzylamino)propionitrile | 84% (overall) |

How is the stereochemistry of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid confirmed experimentally?

Methodological Answer:

Stereochemical confirmation requires a combination of techniques:

- X-ray crystallography : Resolves absolute configuration by analyzing hydrogen-bonding networks and molecular packing. For a related pyrrolidine derivative, the C4 stereocenter was confirmed via crystal structure, revealing a non-planar "envelope" conformation .

- Optical rotation : Specific rotation ([α]D) values (e.g., +14.7 for a similar compound) provide chiral consistency .

- NMR spectroscopy : NOESY or ROESY can distinguish diastereomers by spatial proximity of protons.

Key Data:

| Technique | Observation | Reference |

|---|---|---|

| X-ray | Envelope conformation (C4 out-of-plane) | |

| [α]D | +14.7 (c = 1.13 in H₂O) |

Advanced Research Questions

What challenges arise in maintaining enantiomeric purity during large-scale synthesis, and how can they be mitigated?

Methodological Answer:

Challenges include racemization during acidic/basic conditions, hygroscopic intermediates, and purification bottlenecks. Mitigation strategies:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to stabilize amines during synthesis .

- Chromatography-free processes : Avoid racemization by eliminating column purification (e.g., crystallization-driven purity) .

- Reaction monitoring : Use chiral HPLC or capillary electrophoresis to track enantiomeric excess (ee) in real-time.

Example: A pilot-scale synthesis achieved 17 kg output with retained stereochemical integrity via in-process controls .

How can conflicting NMR data for diastereomers of related pyrrolidine derivatives be resolved?

Methodological Answer:

Contradictions arise from overlapping signals or solvent effects. Resolution methods:

- 2D NMR : COSY, HSQC, and NOESY differentiate diastereomers. For example, NOESY correlations can confirm spatial relationships between benzyl protons and the pyrrolidine backbone .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software).

- X-ray validation : Absolute configuration from crystallography resolves ambiguities in NMR assignments .

What strategies optimize regioselectivity in cyclization steps for pyrrolidine derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Catalyst design : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states in cyclization .

- Protecting group placement : Boc groups direct nucleophilic attack to specific positions, as seen in tert-butyl-protected intermediates .

Case Study: A regioselective chlorination of an aziridinium ion intermediate ensured correct ring-opening geometry, critical for forming the pyrrolidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.